molecular formula C21H24N2O4 B6664410 3-[2-[3-(2,2-Dimethylpropanoylamino)-4-methylanilino]-2-oxoethyl]benzoic acid

3-[2-[3-(2,2-Dimethylpropanoylamino)-4-methylanilino]-2-oxoethyl]benzoic acid

Cat. No.: B6664410
M. Wt: 368.4 g/mol
InChI Key: LXDMAVIKHWPKPN-UHFFFAOYSA-N
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Description

3-[2-[3-(2,2-Dimethylpropanoylamino)-4-methylanilino]-2-oxoethyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core with multiple functional groups, making it a versatile molecule for chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[3-(2,2-Dimethylpropanoylamino)-4-methylanilino]-2-oxoethyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3-(2,2-Dimethylpropanoylamino)-4-methylaniline. This intermediate is then reacted with 2-oxoethyl benzoate under controlled conditions to form the final product. The reaction conditions often include:

    Solvents: Commonly used solvents include dichloromethane (DCM) or dimethylformamide (DMF).

    Catalysts: Acid or base catalysts such as hydrochloric acid (HCl) or sodium hydroxide (NaOH) may be used to facilitate the reaction.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. Continuous flow reactors could also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[2-[3-(2,2-Dimethylpropanoylamino)-4-methylanilino]-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

Industrially, this compound could be used in the development of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 3-[2-[3-(2,2-Dimethylpropanoylamino)-4-methylanilino]-2-oxoethyl]benzoic acid exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Dimethylpropanoylamino)benzoic acid
  • 4-Methylaniline derivatives
  • 2-Oxoethyl benzoate derivatives

Uniqueness

What sets 3-[2-[3-(2,2-Dimethylpropanoylamino)-4-methylanilino]-2-oxoethyl]benzoic acid apart is its unique combination of functional groups, which provides a versatile platform for chemical reactions and potential applications in various fields. Its structure allows for specific interactions with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

3-[2-[3-(2,2-dimethylpropanoylamino)-4-methylanilino]-2-oxoethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-13-8-9-16(12-17(13)23-20(27)21(2,3)4)22-18(24)11-14-6-5-7-15(10-14)19(25)26/h5-10,12H,11H2,1-4H3,(H,22,24)(H,23,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDMAVIKHWPKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC(=CC=C2)C(=O)O)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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